

Spectroscopic Profile of Neryl Isobutyrate: A Technical Guide

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Compound of Interest

Compound Name: Neryl isobutyrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **neryl isobutyrate**, a naturally occurring ester found in various plants and utilized as a flavoring and fragrance agent.^[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analyses.

Chemical Structure and Properties

- IUPAC Name: [(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate^[1]
- Molecular Formula: C₁₄H₂₄O₂^[1]
- Molecular Weight: 224.34 g/mol ^[1]
- CAS Number: 2345-24-6^[1]

Spectroscopic Data

The spectroscopic data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **neryl isobutyrate** provide detailed information about its proton and carbon framework. While specific experimental spectra were not publicly available, the following are predicted chemical shifts and multiplicities based on the structure of **neryl isobutyrate** and typical values for similar compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Neryl Isobutyrate**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~5.35	t	1H	H-2
~5.08	t	1H	H-6
~4.58	d	2H	H-1
~2.55	sept	1H	H-2'
~2.08	m	2H	H-4
~2.04	m	2H	H-5
~1.75	s	3H	H-3'
~1.68	s	3H	H-8
~1.60	s	3H	H-7'
~1.15	d	6H	H-3'', H-4''

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Neryl Isobutyrate**

Chemical Shift (δ) ppm	Carbon Assignment
~176.8	C-1'
~142.5	C-3
~131.8	C-7
~123.8	C-6
~119.0	C-2
~61.5	C-1
~34.2	C-2'
~32.2	C-5
~26.8	C-4
~25.6	C-8
~23.3	C-3'
~19.0	C-3'', C-4''
~17.6	C-7'

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **neryl isobutyrate** is expected to show characteristic absorption bands for the ester functional group and carbon-carbon double bonds.

Table 3: IR Spectroscopic Data for **Neryl Isobutyrate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1670	Medium	C=C stretch (alkene)
~1460	Medium	C-H bend (alkane)
~1380	Medium	C-H bend (alkane)
~1160	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The GC-MS data for **neryl isobutyrate** reveals a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for **Neryl Isobutyrate**

m/z	Relative Intensity (%)	Assignment
224	< 5	[M] ⁺ (Molecular Ion)
154	~10	[C ₁₀ H ₁₈ O] ⁺
136	~20	[C ₁₀ H ₁₆] ⁺
93	~49	[C ₇ H ₉] ⁺
71	~100	[C ₄ H ₇ O] ⁺ (Base Peak)
69	~99	[C ₅ H ₉] ⁺
43	~56	[C ₃ H ₇] ⁺
41	~62	[C ₃ H ₅] ⁺

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures based on standard practices for the analysis of flavor and fragrance compounds.

NMR Spectroscopy

^1H and ^{13}C NMR Sample Preparation and Acquisition:

- Sample Preparation: Approximately 10-20 mg of **neryl isobutyrate** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: Spectra are recorded on a Bruker WH-90 spectrometer or equivalent.[\[2\]](#)
- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse sequence (zg30) is used.
 - Number of Scans: 16-32 scans are typically acquired for a good signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
 - Spectral Width: A spectral width of 10-12 ppm is set.
- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse sequence (zgpg30) is used to simplify the spectrum.
 - Number of Scans: A larger number of scans (1024-4096) is required due to the low natural abundance of ^{13}C .
 - Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
 - Spectral Width: A spectral width of 200-220 ppm is used.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at

0.00 ppm.

Infrared (IR) Spectroscopy

FTIR Sample Preparation and Acquisition:

- Sample Preparation: A drop of neat **neryl isobutyrate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
- Acquisition:
 - A background spectrum of the clean salt plates is first recorded.
 - The sample is then scanned over the mid-infrared range (typically 4000-400 cm^{-1}).
 - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

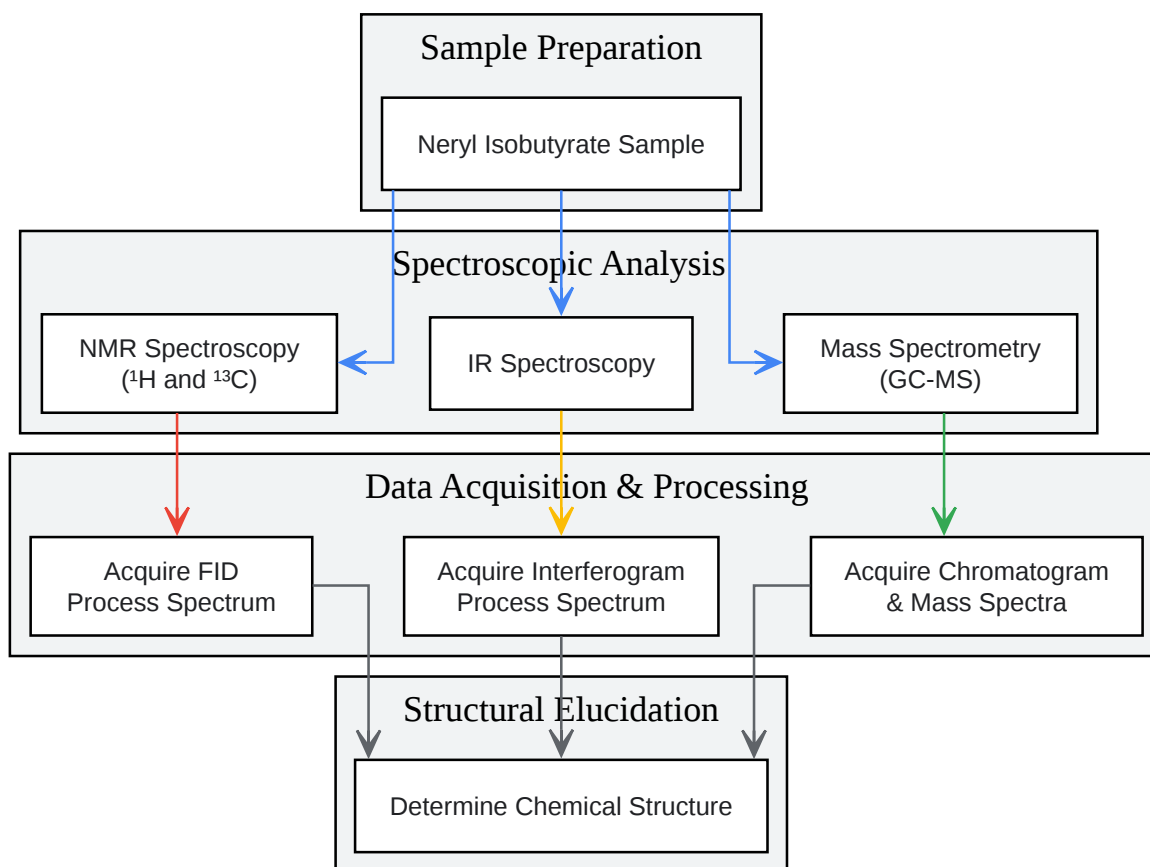
GC-MS Sample Preparation and Analysis:

- Sample Preparation: A dilute solution of **neryl isobutyrate** (e.g., 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or hexane.
- Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS), such as a HITACHI M-80B, is used.^[1]
- Gas Chromatography (GC) Conditions:
 - Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness) is commonly used.
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

- Injector: The sample (1 μL) is injected in split mode (e.g., 50:1 split ratio) at an injector temperature of 250°C.
- Oven Temperature Program: The oven temperature is programmed to start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to separate the components of the sample.
- Mass Spectrometry (MS) Conditions:
 - Ionization: Electron ionization (EI) at 70 eV is typically used.^[1]
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.
 - Scan Range: The mass spectrum is scanned over a range of m/z values (e.g., 40-400 amu).
- Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the compound and its fragmentation pattern. The mass spectrum is compared with library spectra for confirmation.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **neryl isobutyrate**.



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